molecular formula C14H20N2O3 B1243876 Bohemamine B

Bohemamine B

Cat. No.: B1243876
M. Wt: 264.32 g/mol
InChI Key: JBLCSMUXTAEOFJ-BHDSKKPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bohemamine B is a natural product found in Streptomyces spinoverrucosus and Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Chemical Structure

Bohemamines, including Bohemamine B, are bacterial alkaloids with a unique pyrrolizidine core and unusual methyl groups. The biosynthesis of Bohemamines involves a ribosome engineering approach, with key enzymes like nonribosomal peptide synthetase BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG playing crucial roles. These enzymes are responsible for forming the pyrrolizidine core and adding methyl groups to specific positions in the Bohemamine structure (Liu et al., 2020).

Natural Isolation and Structural Elucidation

This compound, along with other bohemamine-type pyrrolizidine alkaloids, has been isolated from marine-derived Streptomyces species. The structure of this compound was determined using methods like NMR and double-pulsed-field-gradient spin echo (DPFGSE) NOE studies (Bugni et al., 2006).

Biocatalyst Potential in Biosynthesis

The enzymes involved in Bohemamine biosynthesis, such as BhmJ and BhmK, are seen as competent biocatalysts. Their effective interaction is essential for the economical production of Bohemamines in Streptomyces hosts. This discovery underlines the potential of using these enzymes for biotechnological applications (Liu et al., 2020).

Derivatives and Analogues

Research has identified new derivatives of Bohemamine, such as Spithioneines A and B, which incorporate rare natural products like the amino acid ergothioneine. This highlights the diversity of compounds that can be derived from the Bohemamine structure and their potential in various applications (Fu & MacMillan, 2015).

Cytotoxicity and Therapeutic Potential

Some studies have explored the cytotoxic properties of Bohemamine analogues like Dibohemamines against cancer cell lines. This indicates a potential for these compounds in cancer research and therapy (Jiang et al., 2017).

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-[(5S,6S,8S)-6-hydroxy-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide

InChI

InChI=1S/C14H20N2O3/c1-8(2)5-13(19)15-12-6-11(18)14(4)7-10(17)9(3)16(12)14/h5-6,9-10,17H,7H2,1-4H3,(H,15,19)/t9-,10-,14-/m0/s1

InChI Key

JBLCSMUXTAEOFJ-BHDSKKPTSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@]2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O

Canonical SMILES

CC1C(CC2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O

Synonyms

bohemamine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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